molecular formula C11H15ClO2 B13875009 1-(2-Chloro-3-methoxyphenyl)butan-1-ol

1-(2-Chloro-3-methoxyphenyl)butan-1-ol

Cat. No.: B13875009
M. Wt: 214.69 g/mol
InChI Key: ZTZYIRZLXQRFAN-UHFFFAOYSA-N
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Description

1-(2-Chloro-3-methoxyphenyl)butan-1-ol is a substituted aromatic alcohol with the molecular formula C₁₁H₁₅ClO₂ (derived from its ketone precursor, 1-(2-Chloro-3-methoxyphenyl)-1-butanone, via reduction ). The compound features a butanol chain attached to a phenyl ring substituted with chlorine at the 2-position and a methoxy group at the 3-position. This structural configuration confers unique physicochemical properties, including polarity, hydrogen-bonding capacity, and steric effects, which influence its reactivity and applications in organic synthesis.

Properties

Molecular Formula

C11H15ClO2

Molecular Weight

214.69 g/mol

IUPAC Name

1-(2-chloro-3-methoxyphenyl)butan-1-ol

InChI

InChI=1S/C11H15ClO2/c1-3-5-9(13)8-6-4-7-10(14-2)11(8)12/h4,6-7,9,13H,3,5H2,1-2H3

InChI Key

ZTZYIRZLXQRFAN-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(C(=CC=C1)OC)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-3-methoxyphenyl)butan-1-ol typically involves the reaction of 2-chloro-3-methoxybenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture interference .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-3-methoxyphenyl)butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Chloro-3-methoxyphenyl)butan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3-methoxyphenyl)butan-1-ol involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl ring influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Table 1: Aromatic Alcohols and Ketones Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C, estimated) Reactivity Notes
This compound C₁₁H₁₅ClO₂ 214.69 2-Cl, 3-OCH₃, primary alcohol ~200–220 (est. based on H-bonding) Oxidizes to ketone; susceptible to nucleophilic substitution at Cl
1-(3-Chloro-4-methoxyphenyl)butan-1-ol C₁₁H₁₅ClO₂ 214.69 3-Cl, 4-OCH₃, primary alcohol ~190–210 (est.) Lower steric hindrance; faster oxidation than 2-Cl isomer
1-(2-Chloro-3-methoxyphenyl)-1-butanone C₁₁H₁₃ClO₂ 212.67 2-Cl, 3-OCH₃, ketone 132–140 (similar to aliphatic ketones) Reduced to alcohol via NaBH₄ or LiAlH₄

Key Observations :

  • Substituent Position Effects : The 2-chloro substituent introduces steric hindrance near the hydroxyl group, reducing oxidation rates compared to the 3-chloro isomer .
  • Hydrogen Bonding: The primary alcohol group increases boiling points relative to ketones (e.g., 1-(2-Chloro-3-methoxyphenyl)-1-butanone) due to intermolecular H-bonding .

Comparison with Aliphatic Alcohols

Table 2: Aliphatic Alcohols vs. Aromatic Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility in Water Reactivity Class
This compound C₁₁H₁₅ClO₂ 214.69 ~200–220 Low (aromatic hydrophobicity) Primary alcohol
Butan-1-ol C₄H₁₀O 74.12 117.7 Moderate Primary alcohol
3-Methyl-2-buten-1-ol C₅H₁₀O 86.13 140 Low Allylic alcohol
1-Chloro-3-methylbutan-2-ol C₅H₁₁ClO 122.59 Not reported Low Secondary alcohol

Key Observations :

  • Boiling Points : The aromatic alcohol’s boiling point exceeds aliphatic alcohols (e.g., butan-1-ol) due to its larger molecular mass and π-π stacking of the phenyl ring .
  • Reactivity : Primary alcohols (e.g., butan-1-ol) oxidize to carboxylic acids, whereas secondary alcohols (e.g., 1-chloro-3-methylbutan-2-ol) form ketones. The target compound’s primary alcohol group allows oxidation to a ketone or carboxylic acid, depending on conditions .

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